methyl 2-(1H-indol-1-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-indol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWMODFYWAQRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359507 | |
| Record name | methyl 2-(1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33140-80-6 | |
| Record name | methyl 2-(1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1H-indol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization Strategies of Methyl 2 1h Indol 1 Yl Acetate
Functional Group Interconversions on the Indole (B1671886) Moiety
The indole ring system of methyl 2-(1H-indol-1-yl)acetate is amenable to various functional group interconversions, most notably oxidation and reduction reactions that modify the pyrrole (B145914) ring. These transformations alter the electronic properties and three-dimensional structure of the molecule, providing access to important classes of heterocyclic compounds like oxindoles and indolines.
Oxidation Reactions
The oxidation of the indole nucleus, particularly at the C2 position, is a key strategy for synthesizing oxindoles. While direct oxidation of this compound is not extensively detailed, analogous transformations of related indole derivatives provide a clear precedent. For instance, the oxidation of indole-3-acetic acid to oxindole-3-acetic acid is a known metabolic pathway in plants, accomplished by enzymatic systems. nih.govebi.ac.uk In synthetic chemistry, similar transformations can be achieved using various reagents.
Modern methods for oxindole (B195798) synthesis include palladium-catalyzed intramolecular α-arylation of amides and chemo- and enantioselective indole oxidation catalyzed by titanium complexes in the presence of green oxidants like hydrogen peroxide (H₂O₂). organic-chemistry.org These methods offer high yields and functional group tolerance. A common approach involves the cyclization of α-chloroacetanilides, which can be achieved with high regioselectivity using a palladium catalyst with specific phosphine (B1218219) ligands. organic-chemistry.org Although these examples start from different precursors, they establish the feasibility of forming the oxindole core from structures bearing a nitrogen-linked side chain, a key feature of this compound.
Table 1: Selected Catalytic Systems for Oxindole Synthesis
| Catalyst System | Reactant Type | Key Features |
| Pd(OAc)₂ / PCy₃ or NHC Ligand | Secondary Amides | Mild conditions, high yields |
| Pd Catalyst / 2-(di-tert-butylphosphino)biphenyl | α-chloroacetanilides | High regioselectivity, good to excellent yields |
| Titanium Complex / H₂O₂ | 3-Substituted Indoles | Enantioselective, uses a green oxidant |
Reduction Reactions
The reduction of the indole C2-C3 double bond provides access to the indoline (B122111) scaffold, a core structure in many bioactive compounds. Various methods have been developed for the selective reduction of indoles to indolines, which are applicable to N-substituted substrates like this compound.
One effective approach involves the use of borane (B79455) reagents, such as a borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of trifluoroacetic acid. This method is particularly effective for indoles that possess a basic nitrogen-containing group and lack an electron-withdrawing group at the C2 position, allowing for rapid and high-yield conversion to the corresponding indoline. google.com Another modern technique is the palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and efficient reducing agent. organic-chemistry.org Iron-catalyzed methodologies have also emerged, enabling the N-alkylation of indolines followed by a selective oxidation back to N-alkylated indoles, showcasing the reversible nature of this transformation. nih.gov
Table 2: Reagents for the Reduction of Indoles to Indolines
| Reagent/Catalyst System | Conditions | Substrate Scope |
| Borane Reagent / Trifluoroacetic Acid | Mild | Indoles with basic side chains |
| Pd-Catalyst / PMHS | Room Temperature | N-(tert-butoxycarbonyl)indoles |
| Lanthanide / B(C₆F₅)₃ / Pinacolborane | Not specified | Indoles and Quinolines |
Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring
The indole ring is inherently nucleophilic and typically undergoes electrophilic substitution, predominantly at the C3 position. However, the N1-substitution in this compound blocks this nitrogen from participating in reactions and influences the regioselectivity of substitutions on the carbocyclic and pyrrolic rings.
Electrophilic substitution on N-substituted indoles remains a primary pathway for functionalization. The N1-acetate group modifies the electron distribution, but the C3 position generally remains the most nucleophilic site. For example, indium(III) chloride catalyzes the substitution at the C3 position of 1-methyl-1H-indole with ethyl acetoacetate, demonstrating the ring's reactivity towards electrophiles. nasa.gov The indole nucleus itself can act as a nucleophile in reactions such as the double indolylation of gem-difluorocyclopropanes. organic-chemistry.org
While less common, nucleophilic substitutions on the indole ring can also occur. Palladium-catalyzed reactions of indolylmethyl acetates with soft carbon pronucleophiles can lead to substitution at the C3 position, proceeding through an η³-indolyl-palladium intermediate. nih.gov A particularly noteworthy reaction is the direct nucleophilic substitution on the indole nitrogen of 1-hydroxyindoles, which react with indole in formic acid to form 1-(indol-3-yl)indoles. This proceeds through an unusual S_N2 mechanism on the sp³-like hybridized indole nitrogen. nih.gov
Diversification of the Acetate (B1210297) Side Chain
The acetate side chain of this compound provides a rich platform for derivatization through reactions targeting the ester functional group. These transformations are fundamental in modifying the molecule's polarity, size, and ability to interact with biological targets.
Standard ester manipulations are readily applicable. Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(1H-indol-1-yl)acetic acid, is a common first step. This is typically achieved under basic conditions (e.g., with NaOH or LiOH) or acidic conditions (e.g., with H₂SO₄ in an alcohol/water mixture). google.comevitachem.com The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reacting with amines, or other esters via esterification. masterorganicchemistry.com
The ester can be reduced to the corresponding primary alcohol, 2-(1H-indol-1-yl)ethanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. khanacademy.orgyoutube.com The mechanism involves the addition of a hydride ion to the ester carbonyl, elimination of the methoxide, and subsequent reduction of the intermediate aldehyde. libretexts.org
Furthermore, the α-carbon of the acetate side chain can be functionalized via enolate chemistry . By using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), a proton can be abstracted from the methylene (B1212753) group to form a nucleophilic enolate. fiveable.me This enolate can then react with various electrophiles, most commonly alkyl halides, in an S_N2 reaction to introduce new carbon-carbon bonds at the α-position. This alkylation strategy is a powerful tool for elaborating the side chain structure. libretexts.orgacs.org
Development of Complex Indole Scaffolds from N-Indolyl Acetate Precursors
This compound and its derivatives are valuable precursors for the construction of more complex, fused heterocyclic systems. These strategies often involve intramolecular reactions that utilize both the indole nucleus and the N-linked side chain to build new rings.
One powerful approach is the annulation of N-aryl indoles to create fused polycyclic structures. For instance, N-(2-cyanoaryl)indoles undergo a methyl trifluoromethanesulfonate (B1224126) (MeOTf)-triggered annulation under metal-free conditions to yield indolo[1,2-a]indol-10-imines, which can be hydrolyzed to the corresponding indolo[1,2-a]indol-10-ones. acs.org This demonstrates how a strategically placed functional group on a side chain can react with the indole ring to forge complex scaffolds.
Similarly, reactions that build upon the inherent reactivity of the indole C3 position can lead to fused systems. The reaction of 1-methyl-1H-indole with ethyl acetoacetate, catalyzed by indium(III) chloride, does not stop at simple substitution but proceeds via intramolecular cyclization and elimination steps to form a substituted cyclopenta[b]indole (B15071945) scaffold. nasa.gov Furthermore, indole derivatives can participate in cycloaddition reactions. Zinc(II)-catalyzed [4+2] and [3+2] cycloadditions between indoles and azoalkenes have been used to synthesize polycyclic fused indoline frameworks. nih.gov
Structurally related indole-2-ylmethyl acetates react with α-amino acid methyl esters under basic conditions. This sequence proceeds through a highly reactive 2-alkylideneindolenine intermediate, which undergoes a Michael-type addition and subsequent intramolecular cyclization to afford complex 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. ebi.ac.uk These examples highlight the utility of N-indolyl acetate precursors in diversity-oriented synthesis to access intricate and medicinally relevant heterocyclic systems.
Computational Predictions for Derivatization Pathways
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and derivatization pathways of molecules like this compound. Theoretical studies provide deep insights into reaction mechanisms, electronic structures, and the factors controlling product selectivity.
For example, in the palladium-catalyzed functionalization of indolylmethyl acetates, quantum chemical calculations have been employed to elucidate the different potential reaction pathways. These studies help to understand the competition between nucleophilic attack at the exocyclic C1' position versus the C3 position of the indole ring. By modeling the energies of intermediates and transition states, researchers can rationalize experimental outcomes and predict how changes in ligands, substrates, or reaction conditions will influence selectivity. nih.gov
Molecular orbital analyses have also been used to understand the electronic consequences of modifications to the indole scaffold. Computational studies on the N1-methylation of indole acetic acid derivatives show that methylation increases the electron density at the C3 position. organic-chemistry.org This finding computationally validates the preservation of C3's electrophilic reactivity for subsequent derivatization steps, providing a theoretical foundation for multi-step synthetic planning. These predictive models allow for a more rational design of derivatization strategies, potentially reducing the need for extensive empirical screening of reaction conditions.
Molecular Interactions and Biological Activity Mechanisms of N Indolyl Acetates
Engagement with Enzymatic Systems
The interaction of methyl 2-(1H-indol-1-yl)acetate with various enzymatic systems is a key area of research to understand its potential pharmacological effects. The following sections explore its engagement with specific enzymes.
The cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostanoids, which are key mediators of inflammation, pain, and fever. nih.govmedchemexpress.com There are two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. nih.govresearchgate.net
Currently, there is no direct scientific literature available that specifically details the modulatory effects of This compound on COX-1 or COX-2 enzymes. However, the indole (B1671886) acetic acid scaffold is a well-known pharmacophore for COX inhibition. For instance, the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which is an indole-3-acetic acid derivative, is a potent inhibitor of both COX-1 and COX-2. medchemexpress.comnih.gov Studies on other indole derivatives have shown that modifications to the indole ring and the acetic acid side chain can lead to selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed selective COX-2 inhibition. nih.gov Molecular docking studies of these compounds revealed that the indole moiety plays a crucial role in binding to the active site of the COX-2 enzyme. nih.gov
Given the structural similarities, it is plausible that this compound could exhibit some level of COX inhibition, but further experimental validation is required to determine its potency and selectivity for COX-1 and COX-2.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The PDE4 family, and specifically the PDE4B subtype, is a key regulator of cAMP levels in inflammatory and immune cells. nih.gov Inhibition of PDE4B has been investigated as a therapeutic strategy for various inflammatory conditions. nih.gov
There is currently no published research specifically investigating the inhibitory activity of This compound against the phosphodiesterase 4B (PDE4B) enzyme.
Cytochrome P450 (CYP) enzymes are a major family of heme-containing monooxygenases responsible for the phase I metabolism of a wide variety of xenobiotics, including drugs. nih.govmdpi.commdpi.com These enzymes catalyze various oxidative reactions, such as hydroxylation, dealkylation, and dehydrogenation, to make compounds more water-soluble and easier to excrete. mdpi.commdpi.com CYP3A4 is one of the most abundant and important CYP isoforms in human liver and is involved in the metabolism of a large number of clinically used drugs. nih.govresearchgate.net
Specific studies on the metabolic fate of This compound mediated by cytochrome P450 enzymes, including CYP3A4, have not been reported in the available scientific literature. The indole ring is known to be susceptible to CYP-mediated oxidation, which can lead to the formation of various hydroxylated metabolites. However, without experimental data, the specific metabolic pathways and the isoforms involved in the metabolism of this compound remain unknown.
The interaction of this compound with other enzymes can provide further insights into its biological profile.
β-galactosidase: There is no scientific literature available describing the interaction of This compound with β-galactosidase. This enzyme is known for its role in the hydrolysis of β-galactosides into monosaccharides and is famously used in molecular biology as a reporter gene, often with the substrate X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), which produces a blue color upon cleavage. nih.govnih.gov
α-chymotrypsin: There are no specific studies on the interaction between This compound and α-chymotrypsin. However, research has been conducted on structurally related compounds. For instance, a study on the α-chymotrypsin-catalyzed hydrolysis of various acylated amino acid esters showed that the enzyme's active site can accommodate different substrates. caltech.edu Another study characterized a selenium-containing acetate (B1210297) derivative as a substrate for α-chymotrypsin. nih.gov The activity and stability of α-chymotrypsin have also been studied in the presence of various ionic liquids, including triethyl ammonium (B1175870) acetate. rsc.org
β-glucuronidase: Direct studies on the interaction of This compound with β-glucuronidase are not available. However, research on a positional isomer, methyl 2-(1H-indol-2-yl)acetate , has been conducted. This isomer was used as a starting material for the synthesis of a series of indole-based oxadiazole derivatives. nih.gov These synthesized derivatives were then evaluated for their inhibitory potential against β-glucuronidase, with some compounds showing significant activity. nih.gov It is important to note that these findings are on derivatives of an isomer and cannot be directly extrapolated to this compound. β-glucuronidase is an enzyme that cleaves β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and is also involved in the metabolism of certain drugs. plos.orgnih.gov
Receptor Binding and Signaling Pathway Modulation
The ability of a compound to bind to and modulate the activity of cellular receptors is a fundamental aspect of its pharmacological action. This section explores the interaction of this compound with serotonin (B10506) receptors.
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. acnp.org They are involved in a wide range of physiological and psychological processes. acnp.org Agonists are ligands that bind to and activate a receptor, mimicking the effect of the endogenous neurotransmitter.
Currently, there is no direct scientific evidence to suggest that This compound acts as an agonist or partial agonist at any of the serotonin receptor subtypes. The indole nucleus is a common feature in many serotonin receptor ligands, including serotonin itself. nih.govtargetmol.com However, the specific substitutions on the indole ring and the side chain are critical determinants of receptor affinity and efficacy. nih.gov For example, studies on various indole derivatives have shown that even minor structural modifications can significantly alter their binding profile and functional activity at different 5-HT receptor subtypes. researchgate.netnih.gov Without experimental data from radioligand binding assays or functional assays, the potential for this compound to interact with serotonin receptors remains speculative.
Estrogen Receptor Alpha (ERα) and GPER Antagonism
Extensive searches of scientific literature and databases did not yield direct evidence to suggest that this compound functions as an antagonist of Estrogen Receptor Alpha (ERα) or G Protein-Coupled Estrogen Receptor (GPER). While various indole-containing compounds have been investigated for their effects on estrogen receptors nih.govnih.govpatexia.comacs.org, and numerous specific antagonists for ERα and GPER have been identified nih.govnih.govnih.govnih.govrndsystems.com, no studies were found that specifically link this compound to these antagonistic activities. Research into selective ERα antagonists often focuses on molecules with different structural features nih.govmedchemexpress.com, and known GPER antagonists like G15 possess a distinct tetrahydro-3H-cyclopenta[c]quinoline scaffold nih.govrndsystems.com.
Nicotinic Acetylcholine (B1216132) Receptor Interactions
Based on available scientific literature, there is no specific information detailing the interactions of this compound with nicotinic acetylcholine receptors (nAChRs). While the diverse functions and ligand interactions of nAChRs are a broad area of research mdpi.comnih.gov, and some indole derivatives have been mentioned in the context of nAChR modulation google.com, there are no studies that characterize a direct binding or functional effect of this compound on any nAChR subtype.
Molecular Mechanisms of Cellular Process Modulation (e.g., cell cycle, apoptosis)
Direct studies on the molecular mechanisms of this compound regarding cell cycle modulation and apoptosis are limited. However, research on a more complex, related indole compound provides some insight into potential, though not directly attributable, activities.
A novel indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cells. nih.gov It is important to note that MIAM is a significantly different and more complex molecule, and its biological activities cannot be directly ascribed to this compound.
The reported effects of MIAM involve the induction of apoptosis and the arrest of the cell cycle at the G0/G1 phase. nih.gov
Detailed Research Findings for MIAM:
Apoptosis Induction: MIAM was found to induce apoptosis in both Bel-7402 and its drug-resistant variant, Bel-7402/5FU, human hepatocellular carcinoma cells. The pro-apoptotic effect was concentration-dependent. nih.gov
Cell Cycle Arrest: The compound caused cell cycle arrest at the G0/G1 phase in HCC cells. This arrest is associated with the upregulation of the cell cycle inhibitor p21Waf1/Cip1 and a decrease in the phosphorylation of the Retinoblastoma protein (p-Rb). nih.gov
Molecular Pathways: The anticancer effects of MIAM are suggested to be mediated through the activation of NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3) pathways. The activation of the SIRT3/p53/p21 pathway appears to be a key mechanism for its inhibitory effects. nih.gov
Table 1: Effect of MIAM on Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | MIAM Concentration (μM) | Percentage of Apoptotic Cells |
|---|---|---|
| Bel-7402 | 20 | 9.1% |
| Bel-7402 | 40 | 14.5% |
| Bel-7402 | 60 | 12.7% |
| Bel-7402/5FU | 20 | 11.4% |
| Bel-7402/5FU | 40 | 15.1% |
| Bel-7402/5FU | 60 | 22.2% |
Data sourced from a study on MIAM, a complex indole derivative. nih.gov
Table 2: Effect of MIAM on Cell Cycle Distribution in Bel-7402/5FU Cells
| MIAM Concentration (μM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Control) | 59.5% | 31.2% | 9.3% |
| 20 | 65.2% | 27.5% | 7.3% |
| 40 | 70.1% | 23.4% | 6.5% |
| 60 | 73.4% | 20.8% | 5.8% |
Data represents the percentage of cells in each phase of the cell cycle after 72h exposure to MIAM. nih.gov
Advanced Computational Chemistry Studies on Methyl 2 1h Indol 1 Yl Acetate Derivatives
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to scrutinize the intrinsic properties of molecules like methyl 2-(1H-indol-1-yl)acetate and its derivatives. These computational methods provide deep insights into the electronic structure, reactivity, and other molecular features that govern their behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT calculations can accurately predict various molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties. nih.govufms.br For indole (B1671886) derivatives, DFT has been employed to determine optimized molecular shapes and to understand their fundamental electronic characteristics. researchgate.netresearchgate.net
Studies often utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govufms.br Such calculations have been successfully used to correlate theoretical findings with experimental data, for instance, in the analysis of vibrational spectra (FT-IR and Raman). nih.govresearchgate.net The agreement between calculated and experimental results validates the computational model and provides a reliable foundation for predicting the reactivity of these compounds. nih.gov The electronic properties derived from DFT, such as charge distribution, are crucial for understanding how these molecules will interact with other chemical species. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's chemical reactivity and kinetic stability. researchgate.net This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.gov
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of this compound, a smaller gap would suggest a greater propensity to participate in chemical reactions. Conversely, a larger gap indicates higher stability. nih.gov FMO analysis, often performed using DFT calculations, helps in predicting the most likely sites for electrophilic and nucleophilic attack within the molecule. nih.govresearchgate.net The distribution of these orbitals reveals the electron density across the molecular structure, highlighting regions that are electron-rich (HOMO) and electron-poor (LUMO). biointerfaceresearch.com
| Atomic Signature | Regression Coefficient | Impact on Egap | Rationale |
| C | -0.893 | Decrease | π-conjugated nature |
| O | Negative | Decrease | Reactive site (double bond) |
| N | Negative | Decrease | Reactive site (double bond, heteroatom) |
| C | Negative | Decrease | Reactive site (aromaticity, heteroatoms) |
| Data derived from a study on the effect of molecular structure on B3LYP-computed HOMO-LUMO gaps. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas signify positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. researchgate.net
For indole derivatives, MEP analysis can identify the most reactive sites on the molecule. For instance, the MEP of 3-methyl-indole shows negative potential over both the six- and five-membered rings, indicating these are electron-rich areas. researchgate.net This information is crucial for understanding intermolecular interactions, as it highlights where a molecule is likely to engage in hydrogen bonding or other electrostatic interactions. researchgate.netrsc.org The MEP can serve as a predictive indicator for substituent effects on chemical reactions. rsc.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govjocpr.com This method is instrumental in drug discovery and design, as it helps to elucidate the binding mode and affinity of potential drug candidates. nih.gov
Binding Affinity Predictions and Ligand Conformation
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), between a ligand and its target protein. nih.govnih.gov A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and thus a higher binding affinity. nih.gov For example, in a study of indole-based compounds targeting the JAK-3 protein, docking scores ranged from -8.8 to -9.7 kcal/mol, suggesting strong binding. nih.gov
Computational methods for predicting binding affinity are crucial for accelerating drug discovery. nih.govnih.gov These methods often employ scoring functions that consider factors like intermolecular hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov Beyond just predicting affinity, docking simulations also determine the most favorable conformation of the ligand within the protein's binding site. nih.gov The ligand's conformation is critical, as even small changes, such as the addition of a methyl group, can significantly alter binding by inducing a more favorable conformational state. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) |
| Indole-based diaza-sulphonamide 1 | JAK-3 | -9.3 |
| Indole-based diaza-sulphonamide 2 | JAK-3 | -9.7 |
| Indole-based diaza-sulphonamide 3 | JAK-3 | -9.5 |
| Indole-based diaza-sulphonamide 4 | JAK-3 | -9.2 |
| Analogue 9 | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 |
| Analogue 9 | Human lanosterol (B1674476) 14α-demethylase | -8.5 |
| Data compiled from studies on indole derivatives. nih.govnih.gov |
Elucidation of Active Site Parameters and Interaction Profiles
Molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. chemrxiv.org Identifying these "hot-spot" residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. chemrxiv.org
For instance, in studies of various protein targets, specific residues like MET13, GLN17, and ARG306 have been identified as key contributors to ligand binding through van der Waals forces and hydrogen bonds. chemrxiv.org The interaction profile reveals how the ligand is accommodated within the binding pocket. For example, a ligand might form stable hydrophobic interactions with residues in a hydrophobic region of the protein, while also forming hydrogen bonds with specific polar residues. chemrxiv.org This detailed understanding of the active site parameters and interaction profiles is invaluable for structure-based drug design and the optimization of lead compounds. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the behavior of molecules over time. For derivatives of this compound, MD simulations provide critical insights into their dynamic nature, interactions with their environment, and stability when bound to biological targets. These simulations solve Newton's equations of motion for a system of atoms, revealing time-evolving information about the molecule's conformational landscape, intermolecular interactions, and the stability of complex assemblies.
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. MD simulations are employed to explore the conformational landscape of this compound and its derivatives, identifying the most stable arrangements (conformers) and the dynamics of transitions between them.
The core indole ring system is largely planar and rigid. nih.gov For instance, in the related compound methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, the dihedral angle between the five- and six-membered rings of the indolyl portion is a mere 0.815 (6)°. nih.gov Similarly, in methyl 2-(1H-indole-3-carboxamido)acetate, the indole skeleton is nearly planar with a maximum deviation of just 0.012 (1) Å. nih.gov The primary source of flexibility in this compound arises from the rotation around the single bonds connecting the acetate (B1210297) group to the indole nitrogen.
MD simulations allow researchers to:
Map the Potential Energy Surface: By simulating the molecule's movements over nanoseconds or longer, it is possible to map the energy landscape associated with the rotation of the side chain's torsion angles.
Identify Stable Conformers: The simulations reveal which conformations are most frequently adopted, corresponding to low-energy states. This is crucial for understanding how the molecule will present itself for interaction with other molecules.
Analyze Equilibrium Fluctuations: The simulations show how the molecule vibrates and fluctuates around its equilibrium structures, providing a measure of its rigidity or flexibility. Studies on other complex indole derivatives have successfully used MD simulations to analyze conformational behavior and dynamics over extended timescales. mdpi.com Markov state models, built from extensive MD simulation data, can further be used to analyze the conformational dynamics and identify distinct states. semanticscholar.org
| Parameter | Description | Typical Findings for Indole Derivatives |
|---|---|---|
| Indole Ring Planarity | The degree to which the atoms of the indole scaffold deviate from a single plane. | Highly planar, with maximum deviations often less than 0.02 Å. nih.govnih.gov |
| Side Chain Torsion Angles | The rotational angles around the N-C and C-C single bonds of the acetate group. | MD simulations explore the full range of these angles to find energetically favorable orientations. |
| Conformational States | Distinct, stable 3D arrangements of the molecule. | Simulations can identify and quantify the population of different conformers present at equilibrium. semanticscholar.org |
The behavior of a molecule is profoundly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound derivatives) and solvent molecules (typically water), providing insights into solvation and its impact on conformation and aggregation.
Solvation Shells: Simulations can characterize the structure of water molecules surrounding the hydrophobic indole ring versus the more polar methyl ester group, revealing how the solvent organizes itself around different parts of the molecule.
Hydrophobic Interactions: The indole ring is hydrophobic and prone to engaging in non-covalent interactions to minimize its contact with water. One of the most significant of these is aromatic stacking.
Aromatic (π-π) Stacking: MD simulations can quantify the geometry and stability of stacking interactions between the indole rings of two or more molecules. Crystal structure analyses of related compounds, such as methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, confirm the presence of slipped π–π stacking interactions that help stabilize the molecular assembly, with centroid-centroid distances measured at 3.555 (10) and 3.569 (10) Å. nih.govresearchgate.net MD simulations can track these distances and orientations dynamically in solution.
These simulations are critical for understanding how these molecules might behave in a biological medium, influencing their solubility, membrane permeability, and ability to interact with the aromatic residues of a protein binding pocket.
A primary application of MD simulations in drug discovery is to assess the stability of a potential drug molecule when bound to its protein target. researchgate.net By simulating the entire protein-ligand complex, researchers can gain a dynamic understanding of the binding event, which is often a better correlate with efficacy than static binding scores alone. nih.govnih.gov
For a derivative of this compound docked into a target protein, an MD simulation would involve the following steps of analysis:
System Equilibration: The complex is placed in a simulation box with water and ions, and the system is allowed to relax to a stable temperature and pressure.
Production Simulation: A long simulation (typically hundreds of nanoseconds) is run to observe the dynamics of the complex.
Stability Analysis: Key metrics are calculated from the trajectory to assess stability. This includes the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose and the protein backbone from its starting structure. A stable complex will show minimal, bounded fluctuations in RMSD.
Interaction Analysis: The simulation allows for the detailed monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues over time. The persistence of these interactions is a strong indicator of stable binding.
In a study on a novel indole triazole conjugate (ITC) targeting Penicillin-Binding Protein 2a (PBP2a), MD simulations demonstrated the high affinity and stability of the complex, providing structural clues for its inhibitory action. mdpi.com Another advanced technique, Thermal Titration Molecular Dynamics (TTMD), uses a series of simulations at increasing temperatures to qualitatively estimate protein-ligand complex stability, proving effective in distinguishing high-affinity from low-affinity binders. nih.govnih.gov
| MD Simulation Metric | Purpose | Indication of a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the deviation of the ligand's atoms from the initial docked pose. | Low and stable RMSD value (e.g., < 2-3 Å) over the simulation time. |
| Protein RMSF | Root Mean Square Fluctuation measures the flexibility of individual protein residues. | Residues in the binding site that interact with the ligand should show reduced fluctuation. |
| Hydrogen Bond Occupancy | Tracks the percentage of simulation time a specific hydrogen bond is present. | High occupancy (> 50%) for key hydrogen bonds indicates a strong and persistent interaction. |
| Binding Free Energy | Calculated using methods like MM-PBSA to estimate the free energy of binding. | A large negative value indicates favorable and stable binding. mdpi.com |
In Silico Prediction of Metabolic Pathways
In silico tools are increasingly used to predict how a compound might be metabolized by the body before it is synthesized or tested in a lab. nih.gov These computational methods use databases of known metabolic reactions and algorithms to predict the likely metabolic fate of a new chemical entity based on its structure.
For this compound, metabolic prediction software would screen its structure for known "sites of metabolism" (SoMs) and propose potential biotransformations. The most probable metabolic pathways would include:
Ester Hydrolysis: The methyl ester group is a prime target for hydrolysis by carboxylesterase enzymes, which are abundant in the liver, plasma, and other tissues. This reaction would cleave the ester bond to yield 2-(1H-indol-1-yl)acetic acid and methanol.
Oxidation: The indole ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes. The prediction programs would identify various positions on the benzene (B151609) and pyrrole (B145914) portions of the indole ring as potential sites for hydroxylation.
Computational tools like flux balance analysis and kinetic models can be used to simulate the impact of these metabolic reactions within a larger biological network. nih.govnih.gov While specific predictive studies for this compound are not widely published, the metabolic fate of the closely related isomer, methyl 2-(1H-indol-3-yl)acetate, is known, as it is recognized as an endogenous metabolite. medchemexpress.com This suggests that the core indole-acetate scaffold is recognized by metabolic enzymes, and similar pathways of hydrolysis and oxidation would be expected for the 1-yl isomer. These in silico predictions are invaluable for identifying potentially active or toxic metabolites early in the drug discovery process.
Structure Activity Relationship Sar Studies of N Indolyl Acetate Derivatives
Correlating Structural Modifications with Biological Activity
The biological activity of indole (B1671886) derivatives can be significantly altered by modifying their core structure. Research has shown that the indole scaffold is a versatile template where substitutions at various positions can tune its pharmacological profile, leading to a wide range of activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. nih.govmdpi.comnih.gov
The modification of the indole N-H group is a critical strategy. For instance, substituting the hydrogen at the N1 position with groups like a tosyl moiety has been shown to substantially enhance the inhibitory potential of indole-based thiosemicarbazones against tyrosinase, compared to their unsubstituted counterparts. nih.gov Similarly, the introduction of a methylsulfonyl group at the N1 position of the indole ring is a key feature in the design of multi-target anti-inflammatory agents. nih.gov
Modifications at other positions of the indole ring are also crucial. In a series of 4-indolyl-2-arylaminopyrimidine derivatives designed as anti-inflammatory agents, substitutions on the aryl amino group were systematically evaluated. nih.gov The findings indicated that the nature of the substituent plays a vital role; for example, an amino group on the phenyl ring was found to be an important pharmacophore for maintaining anti-inflammatory activity. nih.gov The length and nature of aliphatic amine chains attached to the pyrimidine (B1678525) ring also directly correlated with activity, with longer chains and the presence of terminal amino groups enhancing anti-inflammatory effects. nih.gov
Table 1: Effect of Structural Modifications on Anti-inflammatory Activity of 4-indolyl-2-arylaminopyrimidine Derivatives This table is generated based on data interpreted from research findings. nih.gov
| Compound ID | R Group (Substitution at pyrimidine C4) | Relative Anti-inflammatory Activity |
| 6a | N-methylpiperazine | High |
| 6b | Pyrrolidine | Moderate |
| 6c | Piperidine | Moderate-High |
| 6d | Morpholine | Low |
| 6h | N,N,N'-trimethylethylenediamine | High |
| AZD-1 | (Reference Compound) | Baseline |
Influence of Substituent Effects on Molecular Properties and Interactions
The specific substituents on the N-indolyl acetate (B1210297) core govern the molecule's physicochemical properties, which are paramount for its biological function. These properties include the molecule's three-dimensional shape, surface characteristics, and its ability to form specific interactions with a target receptor or enzyme.
The hydrophobic contact surface area and lipophilicity are also critical. acs.org For a series of anti-inflammatory indole derivatives, the presence of a p-chloro group, which increases lipophilicity, was found to improve binding modes and interactions within the active site of the COX-2 enzyme. researchgate.net However, there is often a delicate balance; while some degree of lipophilicity is required for membrane permeability and reaching the target, excessive lipophilicity can lead to non-specific binding and reduced solubility. In the case of the HIV-1 fusion inhibitors, it was noted that below a certain activity threshold (1 μM), the correlation between target binding and cellular activity weakened, suggesting an amphipathic requirement for effective action in a cellular environment. nih.govacs.org
Functional groups are the primary drivers of specific molecular interactions, such as hydrogen bonds and electrostatic interactions, which anchor a molecule to its biological target. acs.org The indole N-H group itself is a potent hydrogen bond donor, and its role is considered crucial for the structure and function of many biologically active molecules. nih.gov The importance of this single hydrogen bond was demonstrated in studies of the ion channel peptide gramicidin; when the tryptophans' N-H group was methylated (eliminating its H-bond donor capacity), the peptide could no longer form its functional channel conformation. nih.gov
In the design of new derivatives, the introduction of specific functional groups is a key strategy to enhance target affinity. mdpi.com For example, incorporating amide or hydrazide-hydrazone linkers can introduce additional hydrogen bond donors and acceptors. mdpi.com A crystallographic study comparing 2-(1H-indol-3-yl)-2-oxoacetamide and its N,N-dimethylated analog revealed how the presence of the N-H group in the former leads to an extensive three-dimensional network of hydrogen bonds, significantly altering the molecule's solid-state conformation compared to the latter, which has fewer hydrogen bonding capabilities. nih.gov These specific, directed interactions are often what distinguishes a potent and selective inhibitor from a non-specific one. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov This method relies on the principle that the activity of a molecule is a function of its structural properties. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.govnih.gov
In the study of indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors, a QSAR model was successfully developed based on a set of 30 compounds with known inhibitory activity. nih.gov This model was then used to predict the CK2 inhibitory potential of a different class of compounds, naphtho[2,3-b]furan-4,9-diones. nih.gov Subsequent in vitro testing confirmed that one of the predicted compounds was indeed a potent CK2 inhibitor, validating the predictive power of the QSAR model. nih.govresearchgate.net
Similarly, 2D-QSAR modeling was employed in the development of novel 1H-3-indolyl derivatives as antioxidants. nih.gov The model helped to identify the most promising candidates for synthesis and further in vitro testing against ABTS free radicals. nih.gov QSAR models for N-tosyl-indole based thiosemicarbazones have also been developed to understand the features required for tyrosinase inhibition, highlighting the importance of the thiosemicarbazide (B42300) moiety and substitutions on the N-tosyl indole scaffold. nih.gov These examples underscore the utility of QSAR as a rational tool in modern drug discovery, enabling a more focused and efficient search for new therapeutic agents. nih.gov
Designing for Selectivity and Potency through SAR
The ultimate goal of SAR studies is to guide the rational design of new molecules with high potency and selectivity for their intended biological target. By understanding which structural features enhance activity and which are detrimental, chemists can iteratively optimize a lead compound.
A clear example of this is the development of indole-based HIV-1 fusion inhibitors. Initial compounds had binding affinities in the micromolar range. acs.org Through systematic SAR studies that explored variations in shape, charge, and hydrophobic surface area, a new compound, 6j , was developed. This optimized molecule exhibited a binding affinity of 0.6 μM and potent activity against both cell-cell fusion and live virus replication (EC₅₀ = 0.2 μM), including against strains resistant to existing drugs. nih.govacs.org
Selectivity is another critical parameter addressed through SAR. In the design of agents for Alzheimer's disease, a multi-target-directed ligand (MTDL) strategy was used to create indole derivatives that could inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The SAR analysis revealed that certain structural modifications led to compounds with dual inhibitory activity, while others resulted in molecules with high selectivity for one enzyme over the other. For instance, compound 3c was selective for AChE, whereas compounds 4a , 4b , and 4d were selective for BuChE. nih.gov
This principle also applies to developing selective anticancer agents. N-arylated indolylsulfoximines were synthesized and screened against various cancer cell lines. nih.gov The SAR revealed that specific substitution patterns on the aryl ring led to compounds with potent and selective cytotoxicity against prostate (22Rv1, C4-2) and breast (MCF7) cancer cells, while showing no toxicity to normal cells. nih.gov These successes demonstrate how a thorough understanding of SAR enables the fine-tuning of molecular architecture to achieve desired therapeutic profiles. mdpi.com
Advanced Spectroscopic and Analytical Characterization of N Indolyl Acetates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like methyl 2-(1H-indol-1-yl)acetate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete proton and carbon framework of the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments. For this compound, the spectrum is characterized by signals from the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The protons on the pyrrole (B145914) ring (H-2 and H-3) are typically deshielded compared to unsubstituted indole due to the electron-withdrawing effect of the N-acetate group. The aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) appear as a complex multiplet system.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the carbons of the indole ring, the methylene carbon, and the methoxy (B1213986) carbon. The chemical shifts are indicative of the electronic environment and hybridization of each carbon atom.
Interactive Table 1: Predicted ¹H NMR Data for this compound Note: These are predicted values based on known data for N-substituted indoles. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.15 - 7.25 | d |
| H-3 | 6.50 - 6.60 | d |
| H-4 | 7.60 - 7.70 | d |
| H-5 | 7.10 - 7.20 | t |
| H-6 | 7.05 - 7.15 | t |
| H-7 | 7.50 - 7.60 | d |
| N-CH₂ | 5.00 - 5.10 | s |
Interactive Table 2: Predicted ¹³C NMR Data for this compound Note: These are predicted values based on known data for N-substituted indoles. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 169.0 - 171.0 |
| C-2 | 128.0 - 129.0 |
| C-3 | 102.0 - 103.0 |
| C-3a | 128.5 - 129.5 |
| C-4 | 121.0 - 122.0 |
| C-5 | 121.5 - 122.5 |
| C-6 | 120.0 - 121.0 |
| C-7 | 109.0 - 110.0 |
| C-7a | 136.0 - 137.0 |
| N-CH₂ | 49.0 - 51.0 |
While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for confirming the molecular structure by establishing through-bond and through-space connectivities. researchgate.netrsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, COSY would show correlations between H-2 and H-3 of the pyrrole ring, and among the adjacent protons of the benzene ring (H-4 with H-5, H-5 with H-6, and H-6 with H-7). researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons to their directly attached carbons. researchgate.nethmdb.canih.gov For instance, the signal for the N-CH₂ protons would show a cross-peak to the signal for the N-CH₂ carbon, confirming their direct bond. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful structure elucidation tools, as it reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the methylene (N-CH₂) protons to the ester carbonyl carbon (C=O).
Correlations from the methylene (N-CH₂) protons to the indole carbons C-2 and C-7a.
A correlation from the methyl (O-CH₃) protons to the ester carbonyl carbon (C=O).
Correlations from H-2 to C-3, C-3a, and C-7a.
Correlations from H-7 to C-5 and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For a relatively rigid molecule like this, NOESY can confirm the proximity of the N-CH₂ protons to the H-2 and H-7 protons of the indole ring.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental formula of a compound.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. amazonaws.comrsc.org For this compound, the exact mass is calculated based on the most abundant isotopes of its constituent atoms (C, H, N, O). The experimentally measured mass must match the calculated mass within a very small margin of error (typically <5 ppm) to confirm the molecular formula. amazonaws.com
Interactive Table 3: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | uni.lu |
| Calculated Monoisotopic Mass | 189.07898 Da | uni.lu |
| Predicted [M+H]⁺ | 190.08626 m/z | uni.lu |
| Predicted [M+Na]⁺ | 212.06820 m/z | uni.lu |
ESI-MS is a soft ionization technique that is particularly useful for analyzing molecules from a solution phase, often without causing fragmentation. amazonaws.com This method is ideal for confirming the molecular weight of this compound by observing the protonated molecular ion [M+H]⁺ or other adducts like the sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ ions. uni.lu Because of its gentle nature, ESI-MS is also well-suited for monitoring reaction progress and identifying potential intermediates in the synthesis of the target compound, as these species can be transferred from the reaction mixture directly into the mass spectrometer for analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the functional groups present in a compound. acs.org The fundamental requirement for a vibration to be IR active is a change in the dipole moment during the vibration. acs.org
For this compound, the key functional groups are the ester and the indole ring. The IR spectrum would be expected to show strong, characteristic absorption bands confirming the presence of these groups.
Interactive Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 3000 |
| Ester C=O | Stretch | 1735 - 1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1150 - 1250 |
Integration of Spectroscopic Data with Computational Models for Structural Validation
The definitive structural elucidation of N-indolyl acetates, such as this compound, increasingly relies on a synergistic approach that combines advanced spectroscopic techniques with sophisticated computational modeling. This integration is crucial for unambiguously assigning spectral data and validating the proposed molecular structure with a high degree of confidence. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic properties, which can then be benchmarked against experimental results. ivanmr.comscispace.com
Computational Framework for Spectral Prediction
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. nih.gov The process of structural validation through this integrated approach typically involves the following steps:
Geometry Optimization: A theoretical model of the proposed molecule, this compound, is constructed. Its three-dimensional geometry is then optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(2d,p)). nih.govnih.gov
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
NMR Shielding Calculations: Using the optimized geometry, nuclear magnetic shielding constants are calculated, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These shielding constants are then converted into chemical shifts (δ) for direct comparison with experimental NMR data.
The accuracy of these predictions is highly dependent on the judicious choice of the functional and basis set, and often requires benchmarking against known compounds. nih.govnih.gov
Correlating Calculated and Experimental NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. However, complex spin systems or subtle differences between isomers can make spectral assignment challenging. Computational modeling provides a powerful solution by predicting the ¹H and ¹³C NMR chemical shifts.
For this compound, DFT calculations can predict the chemical shift for each unique proton and carbon atom. By comparing the calculated shifts with the values obtained from the experimental spectrum, a direct, atom-by-atom correlation can be established. This process is invaluable for confirming the N-substitution pattern of the acetate group on the indole ring and for assigning the various aromatic and aliphatic signals. Discrepancies between calculated and experimental values are typically small for a correct structure, with root-mean-square deviations (RMSD) often less than 0.2 ppm for ¹H and 3.0 ppm for ¹³C with well-chosen methods. nih.gov
Table 1: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table presents illustrative data based on typical results from DFT calculations for similar structures. The experimental values are hypothetical for the purpose of demonstrating the validation process.)
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Deviation (Δδ) |
| ¹³C NMR | |||
| C=O | 169.5 | 170.1 | -0.6 |
| Indole C2 | 128.8 | 129.2 | -0.4 |
| Indole C3 | 102.5 | 102.9 | -0.4 |
| Indole C3a | 128.0 | 128.5 | -0.5 |
| Indole C4 | 121.8 | 122.3 | -0.5 |
| Indole C5 | 120.5 | 120.9 | -0.4 |
| Indole C6 | 123.0 | 123.6 | -0.6 |
| Indole C7 | 110.0 | 110.4 | -0.4 |
| Indole C7a | 136.2 | 136.8 | -0.6 |
| N-CH₂ | 50.1 | 50.7 | -0.6 |
| O-CH₃ | 52.8 | 53.3 | -0.5 |
| ¹H NMR | |||
| Indole H3 | 6.60 | 6.65 | -0.05 |
| Indole H4 | 7.65 | 7.70 | -0.05 |
| Indole H5 | 7.15 | 7.20 | -0.05 |
| Indole H6 | 7.25 | 7.31 | -0.06 |
| Indole H7 | 7.55 | 7.60 | -0.05 |
| N-CH₂ | 5.05 | 5.11 | -0.06 |
| O-CH₃ | 3.75 | 3.80 | -0.05 |
You can interact with this table to sort the data.
Vibrational Analysis through FTIR and DFT
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. DFT calculations can predict these vibrational frequencies with considerable accuracy. researchgate.net For this compound, this correlation is used to confirm the presence of key structural features:
Carbonyl Stretch (C=O): The strong absorption band characteristic of the ester carbonyl group.
C-O Stretch: Vibrations associated with the ester linkage.
C-H Stretches: Aromatic C-H stretches from the indole ring and aliphatic C-H stretches from the methylene and methyl groups.
Indole Ring Vibrations: Complex vibrations corresponding to the stretching and bending of the bicyclic aromatic system.
By comparing the computed vibrational spectrum with the experimental one, each major absorption band can be assigned to a specific molecular motion, thus validating the connectivity and functional groups of the molecule.
Table 2: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table presents illustrative data. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and method limitations.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Calculated Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3110 | 3115 | Indole Ring C-H |
| Aliphatic C-H Stretch | 2955 | 2960 | Methylene & Methyl C-H |
| Carbonyl (C=O) Stretch | 1750 | 1755 | Ester C=O |
| C=C Ring Stretch | 1610 | 1614 | Indole Ring |
| C-N Stretch | 1350 | 1355 | Indole Ring-N |
| Ester C-O Stretch | 1220 | 1225 | O-CH₂ & O-CH₃ |
You can interact with this table to sort the data.
While spectroscopic and computational data provide powerful evidence, the unequivocal determination of a molecular structure is often achieved through single-crystal X-ray crystallography. nih.govmdpi.com This technique provides precise atomic coordinates in three-dimensional space, confirming bond lengths, bond angles, and stereochemistry. The experimentally determined crystal structure serves as the ultimate benchmark against which the computationally optimized geometry can be compared, providing a final and definitive layer of structural validation.
Applications and Future Research Trajectories in Chemical Biology and Medicinal Chemistry
N-Indolyl Acetates as Building Blocks for Diverse Heterocyclic Scaffolds
N-indolyl acetates, including methyl 2-(1H-indol-1-yl)acetate, are highly valuable precursors for the synthesis of a wide variety of heterocyclic scaffolds. nih.govnih.govrug.nl Their utility stems from the reactive nature of the ester group and the potential for reactions at the indole (B1671886) nitrogen and other positions of the indole ring.
Researchers have successfully employed these building blocks in multicomponent reactions (MCRs) to generate complex molecular architectures in a single step. For instance, the Ugi four-component reaction utilizing indolyl derivatives can lead to the formation of β-carbolinone analogues. rug.nl This approach allows for the rapid generation of diverse compound libraries for biological screening.
Furthermore, N-indolyl acetates can participate in various cyclization reactions to form fused heterocyclic systems. These reactions, often catalyzed by transition metals, can yield structures such as pyridopyrimidinones and diazepine (B8756704) compounds. nih.gov The specific reaction conditions and the nature of the substituents on the indole ring and the acetate (B1210297) moiety dictate the final heterocyclic scaffold produced. The versatility of these building blocks is further demonstrated by their use in tandem addition and ring-forming reactions, leading to the creation of intricate molecular frameworks. nih.gov
Exploration in Drug Discovery Research
The indole scaffold is a cornerstone in modern drug discovery, and derivatives of this compound are actively being investigated for their therapeutic potential across various diseases. nih.govmdpi.com
Development of Enzyme Modulators and Receptor Ligands
Derivatives of N-indolyl acetates have shown promise as modulators of various enzymes and ligands for specific receptors, highlighting their potential in targeted therapies. nih.govmdpi.com
Enzyme Inhibition: Research has demonstrated that indole-based compounds can act as potent inhibitors of crucial enzymes implicated in disease. For example, certain indole derivatives have been identified as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. mdpi.comrsc.org Molecular docking studies have revealed that these compounds can bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. mdpi.com Other studies have explored indole derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease. mdpi.comnih.gov
Receptor Ligands: N-indolyl acetate derivatives have also been designed as ligands for various receptors. For instance, novel analogues of melatonin (B1676174), incorporating a 2,3-dihydro-1H-indol-1-yl)methyl moiety, have been synthesized and evaluated for their binding affinity and selectivity towards melatonin receptor subtypes (MT1 and MT2). nih.gov These studies are crucial for developing receptor-selective antagonists or agonists with potential applications in treating sleep disorders and other neurological conditions. Additionally, indole derivatives have been investigated as ligands for dopamine (B1211576) D2 and D3 receptors, which are important targets in the treatment of neuropsychiatric disorders. nih.gov
Interactive Table: Examples of Enzyme and Receptor Targets for N-Indolyl Acetate Derivatives
| Target Class | Specific Target | Therapeutic Area | Reference |
| Enzyme | Tubulin | Cancer | mdpi.comrsc.org |
| Enzyme | Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.comnih.gov |
| Enzyme | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | mdpi.comnih.gov |
| Enzyme | Cyclooxygenase-2 (COX-2) | Inflammation | nih.govbanrepcultural.org |
| Receptor | Melatonin Receptors (MT1, MT2) | Sleep Disorders, Neurological Disorders | nih.gov |
| Receptor | Dopamine Receptors (D2, D3) | Neuropsychiatric Disorders | nih.gov |
| Receptor | Nicotinic Acetylcholine (B1216132) Receptors | Neurological Disorders | researchgate.net |
Targeting Specific Disease Pathways
The therapeutic potential of N-indolyl acetate derivatives extends to their ability to modulate specific disease pathways. mdpi.com
Anticancer Pathways: In cancer research, indole derivatives are being explored for their ability to interfere with multiple signaling pathways. For example, some compounds have been shown to target the EGFR tyrosine kinase and the ERK signaling pathway, both of which are critical for cancer cell proliferation and survival. mdpi.com Furthermore, derivatives have been designed as covalent inhibitors of KRASG12C, a notorious cancer-driving mutant protein. nih.gov The development of such targeted inhibitors represents a significant advancement in precision oncology.
Inflammatory Pathways: Chronic inflammation is a hallmark of many diseases, and indole derivatives have demonstrated anti-inflammatory properties. nih.govbanrepcultural.org They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). banrepcultural.org Their mechanism of action often involves the modulation of key inflammatory signaling pathways like NF-κB and STAT3. banrepcultural.org
Neurodegenerative Disease Pathways: In the context of neurodegenerative diseases like Alzheimer's, indole derivatives are being investigated for their multi-target-directed ligand (MTDL) potential. nih.gov This strategy involves designing single molecules that can interact with multiple targets involved in the disease cascade, such as inhibiting both AChE and BuChE, as well as preventing the aggregation of amyloid-β peptides. nih.gov
Methodological Advancements in Indole Synthesis and Functionalization
The synthesis and functionalization of indoles are areas of continuous innovation, driven by the need for efficient and selective methods to prepare novel derivatives. researchgate.netnih.govthieme-connect.comnumberanalytics.com
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, which allow for the direct and regioselective introduction of various functional groups onto the indole scaffold. thieme-connect.comnumberanalytics.com These methods offer significant advantages over classical indole syntheses in terms of efficiency, atom economy, and functional group tolerance.
The N-alkylation of indoles, a crucial step in the synthesis of compounds like this compound, has also seen significant progress. mdpi.comnih.govresearchgate.netrsc.orgnih.gov Modern methods utilize a variety of catalysts and reaction conditions, including phase-transfer catalysis and the use of ionic liquids, to achieve high yields and selectivity. researchgate.net One-pot, multicomponent reactions that combine Fischer indolization with N-alkylation have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org
Emerging Computational Approaches in Indole Derivative Design
Computational methods are playing an increasingly vital role in the design and discovery of new indole-based drugs. nih.govresearchgate.netnih.gov These approaches accelerate the drug discovery process by enabling the prediction of molecular properties and interactions.
Molecular docking studies are routinely used to predict the binding modes and affinities of indole derivatives to their biological targets. nih.govmdpi.commdpi.comnih.govresearchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective compounds. For instance, docking studies have been instrumental in elucidating the interactions of indole-based inhibitors with enzymes like penicillin-binding proteins and receptors like the nicotinic acetylcholine receptor. nih.govresearchgate.net
AI-Driven Drug Screening and Molecular Design
Generative AI models are now being used to design novel indole derivatives with optimized pharmacokinetic and pharmacodynamic profiles. longdom.org These models can learn the complex relationships between chemical structure and biological activity from existing data and then generate new molecules with a high probability of success. This data-driven approach is poised to accelerate the development of the next generation of indole-based therapeutics.
Strategies for Overcoming Research Discrepancies and Assay Standardization
A significant challenge in the research of indole derivatives is the potential for discrepancies in reported biological activities and the lack of standardized assay protocols. These inconsistencies can arise from variations in synthetic methods, purity of the compounds, and the specific assay conditions used.
To overcome these challenges, the following strategies are essential:
Thorough Characterization: Comprehensive characterization of synthesized compounds using multiple spectroscopic techniques (NMR, IR, MS) and elemental analysis is crucial to confirm their identity and purity.
Standardized Biological Assays: The development and adoption of standardized in vitro and in vivo assay protocols are necessary to ensure the reproducibility and comparability of biological data across different studies. nih.gov This includes defining key parameters such as cell lines, reagent concentrations, and incubation times.
Control Compounds: The use of well-characterized reference compounds as positive and negative controls in biological assays is essential for validating the results.
Data Reporting: Detailed reporting of experimental procedures, including synthesis, purification, characterization, and biological assay protocols, is critical for enabling other researchers to replicate and build upon the findings.
By implementing these strategies, the scientific community can enhance the reliability and impact of research on indole derivatives like this compound, paving the way for the development of novel and effective therapeutic agents.
Q & A
Basic: What are the standard synthetic routes for methyl 2-(1H-indol-1-yl)acetate, and what reaction conditions are critical for high yield?
Answer:
The synthesis typically involves esterification of indole derivatives. A common method is the acid-catalyzed reaction of 2-(1H-indol-1-yl)acetic acid with methanol. For example, refluxing the acid with methanol and a catalytic amount of concentrated sulfuric acid (H₂SO₄) under anhydrous conditions for 8–12 hours achieves esterification. Neutralization with sodium carbonate (Na₂CO₃) followed by solvent extraction (e.g., chloroform) isolates the product . Key parameters include maintaining anhydrous conditions, optimizing molar ratios (e.g., 1:5 acid-to-alcohol ratio), and controlling reflux temperature (~80°C). Yield improvements can be achieved by using molecular sieves to absorb water and shift equilibrium toward ester formation.
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
Essential techniques include:
- FT-IR : Look for ester carbonyl (C=O) stretching at 1730–1750 cm⁻¹ and indole N-H stretching at ~3400 cm⁻¹ .
- ¹H-NMR : Signals for the methyl ester group (δ ~3.6–3.8 ppm, singlet) and indole protons (e.g., H-3 at δ ~7.6–7.8 ppm, multiplet) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₁H₁₁NO₂ (e.g., m/z 190.1) .
- Elemental Analysis : Confirmation of C, H, N percentages within ±0.3% of theoretical values .
Advanced: How can researchers address discrepancies between computational predictions and experimental crystallographic data for indole-acetate derivatives?
Answer:
Discrepancies often arise from approximations in computational models (e.g., gas-phase vs. solid-state conformations). To resolve these:
Validate Computational Methods : Compare density functional theory (DFT)-optimized geometries with X-ray crystallographic bond lengths/angles (e.g., C(9)-N(1) bond length: 1.376 Å experimentally vs. 1.382 Å computationally) .
Adjust Solvent Effects : Incorporate solvent parameters (e.g., polarizable continuum models) in simulations to mimic experimental conditions.
Refinement Protocols : Use SHELXL-97 for structure refinement, applying restraints for thermal parameters and hydrogen bonding networks .
Advanced: What strategies are effective in optimizing the antioxidant activity of this compound derivatives through structural modifications?
Answer:
Key strategies include:
- Substituent Positioning : Halogens (Cl, Br) at the ortho position of the phenyl ring enhance radical scavenging (e.g., compound 3j: DPPH IC₅₀ = 12.5 μM vs. ascorbic acid IC₅₀ = 10.2 μM) .
- Oxime Functionalization : Introducing a hydroxyimino group (-NOH) at the indole C-3 position improves ferric-reducing antioxidant power (FRAP) by 30–40% .
- Side-Chain Optimization : Methoxyethyl or acetamide groups increase solubility and bioavailability, critical for in vitro assays .
Advanced: What methodological considerations are crucial when refining crystal structures of indole-acetate derivatives using SHELX software?
Answer:
Critical steps include:
Data Collection : Use high-resolution (≤1.0 Å) X-ray data from twinned crystals, applying multi-scan absorption corrections .
Initial Phasing : Employ SHELXD for dual-space recycling, particularly for centrosymmetric structures .
Refinement in SHELXL :
- Apply restraints for disordered moieties (e.g., ester groups).
- Validate hydrogen bonding with ISOR and DELU constraints .
- Use the RIGU command to fix rigid-body motion in aromatic rings.
Validation : Check ADDSYM for missed symmetry and PLATON for twinning analysis .
Advanced: How to design experiments to evaluate the antioxidant mechanisms of this compound derivatives?
Answer:
Use a dual-method approach:
- FRAP Assay : Measure reduction of Fe³⁺-TPTZ complex at 593 nm (λex). Prepare standards (e.g., FeSO₄·7H₂O) for quantification .
- DPPH Radical Scavenging : Monitor absorbance decay at 517 nm. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Mechanistic Probes :
- Add chelators (EDTA) to test metal-ion dependency.
- Use ESR spectroscopy to detect radical intermediates (e.g., hydroxyl radicals).
Basic: What purification methods are recommended for isolating this compound after synthesis?
Answer:
- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether (5–20% gradient). Monitor fractions via TLC (Rf ~0.5 in 10% EtOAc) .
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystal formation .
- Solvent Extraction : Partition between chloroform and water to remove acidic/byproduct residues .
Advanced: How can researchers resolve conflicting antioxidant activity data between FRAP and DPPH assays for indole-acetate derivatives?
Answer:
Conflicts often arise from differing mechanisms (electron transfer vs. hydrogen donation). To reconcile:
Statistical Analysis : Perform Pearson correlation to assess assay concordance (e.g., r > 0.85 indicates mechanistic overlap) .
Structure-Activity Modeling : Use QSAR to identify substituents favoring one mechanism (e.g., electron-withdrawing groups enhance DPPH activity) .
Kinetic Studies : Compare reaction rates (e.g., t₁/₂ in DPPH vs. FRAP) to differentiate radical quenching pathways .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of methanol/H₂SO₄ vapors .
- Waste Disposal : Neutralize acidic waste with Na₂CO₃ before disposal .
Advanced: How to analyze substituent effects on the indole ring using computational chemistry tools?
Answer:
DFT Calculations : Optimize geometries at B3LYP/6-311G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
Docking Studies : Use AutoDock Vina to model interactions with antioxidant targets (e.g., Keap1-Nrf2 pathway proteins) .
Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/DMSO) for 100 ns to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
